molecular formula C9H20ClN B6160827 3-(pentan-3-yl)pyrrolidine hydrochloride CAS No. 2751621-07-3

3-(pentan-3-yl)pyrrolidine hydrochloride

Cat. No. B6160827
CAS RN: 2751621-07-3
M. Wt: 177.7
InChI Key:
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Description

3-(Pentan-3-yl)pyrrolidine hydrochloride (3-PPH) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 110°C. 3-PPH has potential applications in drug development, biochemistry, and physiology due to its unique molecular structure and reactivity. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-(pentan-3-yl)pyrrolidine hydrochloride has several potential applications in scientific research. It is used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. It can also be used in the synthesis of organic catalysts and ligands for transition metal complexes. 3-(pentan-3-yl)pyrrolidine hydrochloride has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules. It can also be used in the synthesis of polymers for drug delivery applications.

Mechanism of Action

The mechanism of action of 3-(pentan-3-yl)pyrrolidine hydrochloride is not fully understood. However, it is believed that its reactivity is due to its unique molecular structure. The pyrrolidine ring is electron-rich and can act as a nucleophile, while the pentan-3-yl chloride is electron-deficient and can act as an electrophile. This allows the compound to form covalent bonds with other molecules, which is why it has potential applications in drug development and other areas.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(pentan-3-yl)pyrrolidine hydrochloride are not well understood. However, it is believed that the compound can interact with biological molecules and may have an effect on cellular processes. In addition, 3-(pentan-3-yl)pyrrolidine hydrochloride has been found to have antioxidant activity, which could be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The use of 3-(pentan-3-yl)pyrrolidine hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It also has good solubility in a variety of solvents, which makes it suitable for a variety of reactions. However, it is important to note that 3-(pentan-3-yl)pyrrolidine hydrochloride is a toxic compound and should be handled with caution. It should also be stored in a cool, dry place away from direct sunlight.

Future Directions

There are several potential future directions for research on 3-(pentan-3-yl)pyrrolidine hydrochloride. One potential direction is to further explore its potential applications in drug development and other areas of biochemistry and physiology. Another potential direction is to investigate its potential use as a fluorescent probe for imaging and detection of biological molecules. Additionally, further research could be done to explore its potential antioxidant activity and its effects on cellular processes. Finally, further research could be done to explore its potential use as a polymer for drug delivery applications.

Synthesis Methods

3-(pentan-3-yl)pyrrolidine hydrochloride can be synthesized from pyrrolidine, an organic base, and pentan-3-yl chloride, a haloalkane. The reaction is conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature. First, the pyrrolidine is dissolved in the solvent and the pentan-3-yl chloride is added. The reaction is complete after stirring for several hours. The product is then extracted with aqueous acid, such as hydrochloric acid. The final product is 3-(pentan-3-yl)pyrrolidine hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pentan-3-yl)pyrrolidine hydrochloride involves the reaction of pentan-3-amine with pyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "Pentan-3-amine", "Pyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Add pentan-3-amine to a reaction flask", "Add pyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Obtain 3-(pentan-3-yl)pyrrolidine hydrochloride as a white solid" ] }

CAS RN

2751621-07-3

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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